molecular formula C18H16ClN3O2S2 B2899184 N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-91-9

N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2899184
CAS No.: 864917-91-9
M. Wt: 405.92
InChI Key: SJODTKMBYPXPCP-UHFFFAOYSA-N
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Description

This compound features a thiadiazole core substituted with a meta-tolyl group at position 3 and a thioacetamide side chain linked to a 5-chloro-2-methoxyphenyl moiety.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S2/c1-11-4-3-5-12(8-11)17-21-18(26-22-17)25-10-16(23)20-14-9-13(19)6-7-15(14)24-2/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJODTKMBYPXPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting m-tolyl hydrazine with carbon disulfide and an oxidizing agent such as hydrogen peroxide under acidic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide in the presence of a base like sodium hydride or potassium carbonate to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂), sulfonating agents (SO₃/H₂SO₄)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiadiazole derivatives

    Substitution: Nitro, halo, and sulfonyl derivatives

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring is known to inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. Additionally, the compound’s ability to form reactive intermediates can lead to the generation of oxidative stress within cells, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Anticancer Activity Against HepG-2 Cell Line

  • Target Compound: Limited direct data on its anticancer activity is available. However, structurally related thiadiazole-acetamide hybrids, such as compound 7b (IC~50~ = 1.61 ± 1.92 μg/mL) and compound 11 (IC~50~ = 1.98 ± 1.22 μg/mL) from , exhibit potent activity against HepG-2 cells .
  • Structural Insights: The absence of a triazinoindole or pyrimidine moiety in the target compound may reduce cytotoxicity compared to analogs like N-(4-phenoxyphenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (24) (), which has high purity (>95%) and likely enhanced stability .

Enzyme Inhibition (CDK5/p25)

  • Target Compound: No explicit data on CDK5/p25 inhibition. However, N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC~50~ = 42 ± 1 nM, ) demonstrates high potency, suggesting that triazolo-thiadiazole hybrids may outperform simple thiadiazole derivatives .
  • Substituent Effects : The meta-tolyl group in the target compound may enhance hydrophobic interactions compared to para-substituted analogs, but the lack of a triazole ring could limit kinase affinity .

Structural and Functional Analogues

Table 1: Key Structural Comparisons
Compound Name Substituents Key Features Bioactivity (If Available) Source
Target Compound 5-Cl-2-MeO-phenyl, m-tolyl-thiadiazole Chlorine (electron-withdrawing), methoxy (electron-donating) N/A N/A
4a () 4-Cl-phenyl, 4-methylpiperazine Enhanced solubility via piperazine Anticancer (design stage)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-... () CF~3~, 4-MeO-benzylthio Increased lipophilicity N/A
Compound 7b () 4-methyl-2-phenylthiazole Thiazole core IC~50~ = 1.61 µg/mL (HepG-2)

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications based on recent research findings.

Structural Overview

The compound features a thiadiazole ring , which is associated with various biological activities, including antimicrobial and anticancer properties. The presence of an acetamide group enhances its pharmacological profile, while the chloro and methoxy substituents on the aromatic rings contribute to its structural diversity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate considerable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds may be comparable to established antibiotics like sulfamethoxazole .

CompoundActivity AgainstReference
Thiadiazole DerivativesE. coli, S. aureus
This compoundAntibacterial potential

Anticancer Properties

The anticancer activity of this compound is noteworthy. Studies have highlighted that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. The specific interactions of this compound with cellular targets may modulate pathways involved in tumor growth and survival .

StudyCell LineIC50 (µM)Reference
Wei et al.HeLa0.9
Mavrova et al.Various Tumor LinesMicromolar concentrations

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. While specific data on this compound is limited, the structural characteristics suggest potential efficacy in modulating inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Hydrophobic Interactions : The aromatic rings contribute to hydrophobic interactions with lipid membranes or protein pockets.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for microbial survival or cancer cell proliferation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions incorporating thiadiazole formation followed by acetamide coupling. Common reagents include lithium aluminum hydride for reductions and electrophiles like bromine for substitutions.

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

  • Andanappa et al. (2011) : Reported significant antibacterial activity against E. coli and S. aureus for various thiadiazole derivatives.
    "Compounds showed a high degree of antibacterial activity comparable to that of sulfamethoxazole" .
  • Karegoudar et al. : Evaluated new 1,2,4-triazolo thiadiazoles and found moderate to good antibacterial and antifungal activities against pathogenic strains.
  • Wei et al. : Demonstrated potent anticancer activities in vitro against HeLa cells with IC50 values indicating strong inhibitory effects.

Q & A

Q. How can enantiomeric purity be ensured if chiral centers are introduced during derivatization?

  • Chiral Analysis :
  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases .
  • Polarimetry : Confirm specific rotation values against racemic standards .

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